

Cross-validation of experimental results using different phenyltrimethylammonium salts

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Compound of Interest

Compound Name: *Phenyltrimethylammonium*

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A Comparative Guide to Phenyltrimethylammonium Salts in Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental results using different **phenyltrimethylammonium** (PTA) salts. It aims to offer an objective comparison of their performance in various chemical applications, supported by experimental data, to aid in the selection of the most suitable reagent for specific research and development needs.

Introduction

Phenyltrimethylammonium salts are quaternary ammonium compounds characterized by a phenyl group and three methyl groups attached to a central nitrogen atom. The counter-ion (halide, tribromide, etc.) significantly influences the salt's physical properties, reactivity, and applications. This guide will focus on the comparative performance of the most commonly used PTA salts: **Phenyltrimethylammonium** Chloride (PTA-Cl), **Phenyltrimethylammonium** Bromide (PTA-Br), **Phenyltrimethylammonium** Iodide (PTA-I), and **Phenyltrimethylammonium** Tribromide (PTAT).

Data Presentation: A Comparative Overview

The following tables summarize the key physicochemical properties, toxicological data, and performance in major applications for various **phenyltrimethylammonium** salts.

Table 1: Physicochemical Properties of Phenyltrimethylammonium Halides

Property	Phenyltrimethylammonium Chloride	Phenyltrimethylammonium Bromide	Phenyltrimethylammonium Iodide
CAS Number	138-24-9	16056-11-4	98-04-4[1]
Molecular Formula	C ₉ H ₁₄ ClN	C ₉ H ₁₄ BrN[2]	C ₉ H ₁₄ IN[1]
Molecular Weight	171.67 g/mol	216.12 g/mol	263.12 g/mol [1]
Appearance	White to gray crystalline powder[3]	White to off-white crystalline solid[4]	White powder[5]
Melting Point	246-247 °C	Not available	222-224 °C[1]
Solubility	Soluble in water (333 g/L)	Soluble in polar solvents[4]	Soluble in water and methanol[1]

Table 2: Comparative Acute Toxicity of Phenyltrimethylammonium Halides in Mice

Salt	LD ₅₀ (Route)	Observed Effects
Phenyltrimethylammonium Chloride	121 mg/kg (oral, rat)[6]	Toxic if swallowed or in contact with skin.[6]
Phenyltrimethylammonium Bromide	4 mg/kg (intravenous)[2][7]	Respiratory depression.[2][7]
Phenyltrimethylammonium Iodide	55 mg/kg (intraperitoneal)[1][5][8]	Convulsions.[1][5][8]

Table 3: Performance Comparison of Phenyltrimethylammonium Halides as Methylating

Agents

Entry	Methylating Agent	Yield of Monomethylated Product (%)
1	Phenyltrimethylammonium Iodide	85
2	Phenyltrimethylammonium Bromide	25
3	Phenyltrimethylammonium Chloride	30

Data adapted from a study on the N-methylation of 2-phenylacetamide.

Table 4: Application of Phenyltrimethylammonium Tribromide (PTAT) in Bromination Reactions

Substrate	Product	Yield (%)	Reference
2-Acetyl-6-methoxynaphthalene	2-Bromoacetyl-6-methoxynaphthalene	80	[9]
Aromatic Aldehydes and Diols	ω -Bromoesters	Good to excellent	[10][11]
3-Acetyl-2-methyl-4H-1-benzopyran-4-ones	3-(2-Bromoacetyl)benzopyran-4-ones	Not specified	[12]

Experimental Applications and Protocols

Methylating Agents

Phenyltrimethylammonium halides have emerged as safe, non-volatile, and easy-to-handle solid methylating agents, serving as an alternative to toxic and volatile reagents like methyl iodide or dimethyl sulfate.

Comparative Performance: Experimental data reveals a clear trend in the efficacy of **phenyltrimethylammonium** halides as methylating agents, with the iodide salt demonstrating significantly superior performance. In the N-methylation of 2-phenylacetamide, **phenyltrimethylammonium** iodide provided a high yield of the monomethylated product, while the bromide and chloride salts were considerably less effective. This difference in reactivity can be attributed to the leaving group ability of the halide ion, with iodide being a much better leaving group than bromide or chloride.

Experimental Protocol: N-Methylation of Amides

- Reaction Setup: To an oven-dried reaction vial, add the amide (0.5 mmol), **phenyltrimethylammonium** iodide (1.0 mmol, 2.0 equiv.), and cesium carbonate (1.0 mmol, 2.0 equiv.).
- Solvent Addition: Add anhydrous toluene (2.5 mL) to the vial.
- Reaction Execution: Seal the vial and heat the mixture at 120 °C with vigorous stirring for 16 hours.
- Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).
- Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can then be purified by column chromatography.[13]

Brominating Agent: **Phenyltrimethylammonium Tribromide (PTAT)**

Phenyltrimethylammonium tribromide (PTAT) is a stable, crystalline, and easy-to-handle brominating agent.[12] It serves as a safer alternative to liquid bromine.[10] PTAT is effective for a variety of bromination reactions, including the 1,2-addition of bromine to the double bond of α,β -unsaturated compounds.[12]

Experimental Protocol: α -Bromination of an Aralkyl Ketone

- Reactants: 2-acetyl-6-methoxynaphthalene (0.005 mole) and **phenyltrimethylammonium** tribromide (0.00500 mole).
- Solvent: Anhydrous tetrahydrofuran (10 mL).
- Procedure: To a solution of the ketone in tetrahydrofuran, add PTAT in small portions over a 10-minute period. A white precipitate will form, and the solution will turn yellow over the course of an hour.
- Work-up: Add cold water (50 mL) to the reaction mixture. Filter the crystalline product and wash it with water. The crude product can be recrystallized from a suitable solvent like ethanol.[\[14\]](#)

Phase-Transfer Catalysts

Phenyltrimethylammonium salts, particularly the chloride, are utilized as phase-transfer catalysts (PTCs).[\[15\]](#) PTCs facilitate the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby accelerating reaction rates and increasing yields.[\[15\]](#) While direct comparative studies on the performance of different PTA halides as PTCs are limited, the choice of the counter-ion can influence the catalyst's solubility and efficiency in a given reaction system.

Synthesis Protocols

Synthesis of **Phenyltrimethylammonium** Tribromide (PTAT)

This synthesis involves a two-step process starting from N,N-dimethylaniline.

- Formation of **Phenyltrimethylammonium** Sulfomethylate: A solution of N,N-dimethylaniline in toluene is reacted with dimethyl sulfate. The resulting **phenyltrimethylammonium** sulfomethylate crystallizes out of the solution.[\[14\]](#)
- Formation of PTAT: The **phenyltrimethylammonium** sulfomethylate is then dissolved in a solution of hydrobromic acid and water. Bromine is added dropwise to the stirred solution, leading to the precipitation of orange crystals of PTAT. The crude product can be recrystallized from acetic acid.[\[14\]](#)

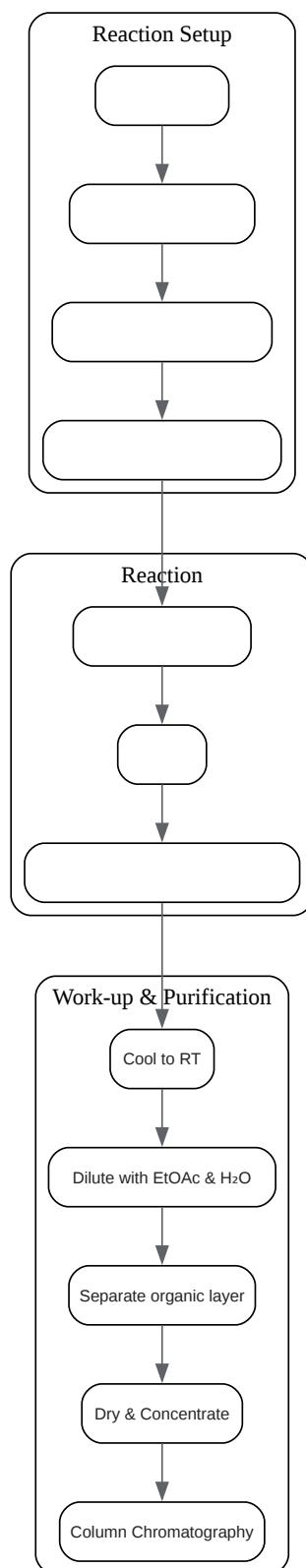
Synthesis of **Phenyltrimethylammonium** Chloride

A common laboratory-scale synthesis involves the quaternization of trimethylamine with a phenyl halide, such as benzyl chloride.[16][17]

- Reactants: Benzyl chloride and a solution of trimethylamine in ethanol.
- Solvent: Anhydrous tetrahydrofuran.
- Procedure: To a solution of benzyl chloride in THF, a solution of trimethylamine in ethanol is added. The mixture is stirred at room temperature for 24 hours.
- Work-up: The solvent is removed under reduced pressure. Diethyl ether is added to the residue to precipitate the product. The white solid is then filtered, washed with diethyl ether, and dried under vacuum.[17]

Visualizations

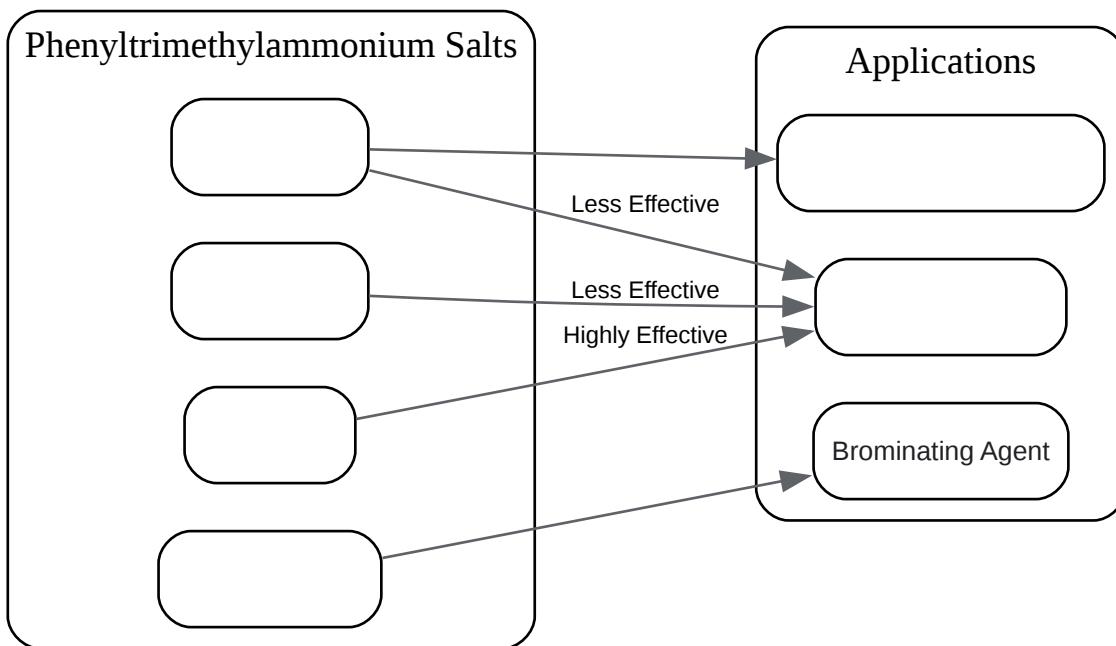
Experimental Workflow for N-Methylation of Amides



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Caption: Workflow for the N-methylation of amides using **phenyltrimethylammonium iodide**.

Logical Relationship of Phenyltrimethylammonium Salt Applications



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Caption: Key applications of different **phenyltrimethylammonium** salts.

Conclusion

The choice of **phenyltrimethylammonium** salt is critical and depends on the desired chemical transformation. For methylation reactions, **phenyltrimethylammonium** iodide is demonstrably the most effective reagent among the halides. **Phenyltrimethylammonium** tribromide stands out as a versatile and safer alternative to molecular bromine for a range of bromination reactions. **Phenyltrimethylammonium** chloride is a viable option for applications in phase-transfer catalysis. This guide provides the necessary comparative data and experimental protocols to assist researchers in making informed decisions for their synthetic endeavors.

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